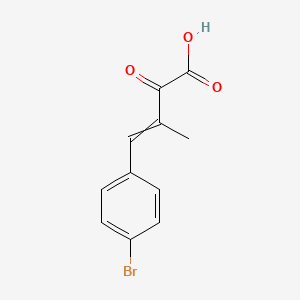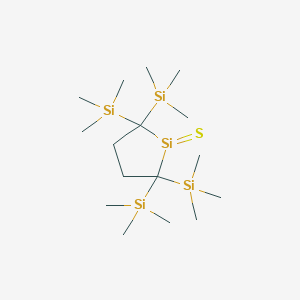
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione: is an organosilicon compound characterized by the presence of silicon atoms bonded to trimethylsilyl groups. This compound is notable for its unique structure, which includes a silolane ring and a thione group. It is a colorless solid with a high melting point and is used in various chemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a reducing agent such as lithium. The general reaction can be represented as follows:
[ 4 \text{(CH}_3\text{)}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow \text{(CH}_3\text{)}_3\text{Si}_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous solvents is crucial to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Siloxanes: Formed through oxidation.
Silanes: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for various organic reactions.
Material Science: Employed in the development of silicon-based materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with pharmaceuticals.
Industry:
Electronics: Applied in the production of silicon-based electronic components.
Coatings: Used in the formulation of protective coatings with enhanced durability.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The thione group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(trimethylsilyl)silane
- Tris(trimethylsilyl)silane
- Hexamethyldisilane
Comparison:
- Tetrakis(trimethylsilyl)silane: Similar in structure but lacks the thione group, making it less reactive in certain nucleophilic reactions.
- Tris(trimethylsilyl)silane: Contains one less trimethylsilyl group, resulting in different steric and electronic properties.
- Hexamethyldisilane: A simpler structure with fewer silicon atoms, leading to different reactivity and applications.
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione stands out due to its unique combination of a silolane ring and a thione group, providing distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
921755-55-7 |
|---|---|
Molekularformel |
C16H40SSi5 |
Molekulargewicht |
405.0 g/mol |
IUPAC-Name |
trimethyl-[1-sulfanylidene-2,5,5-tris(trimethylsilyl)silolan-2-yl]silane |
InChI |
InChI=1S/C16H40SSi5/c1-19(2,3)15(20(4,5)6)13-14-16(18(15)17,21(7,8)9)22(10,11)12/h13-14H2,1-12H3 |
InChI-Schlüssel |
AUARNNAWARZYDR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CCC([Si]1=S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


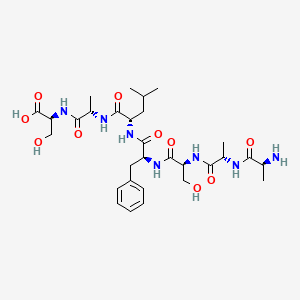
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
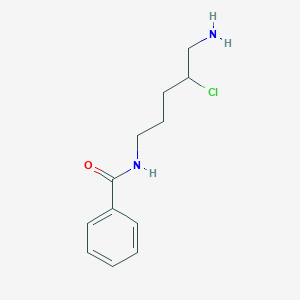
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
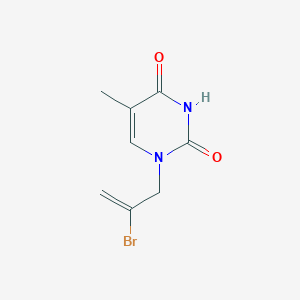
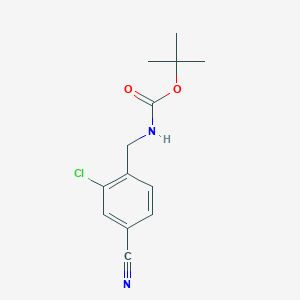
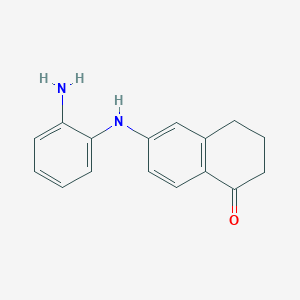
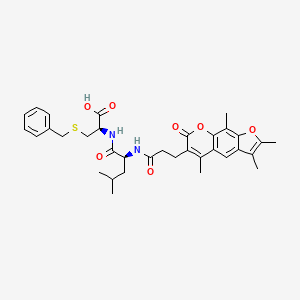
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
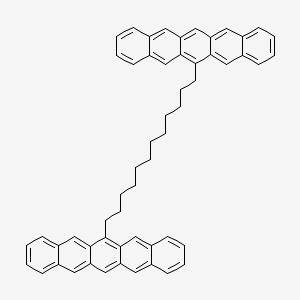
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
